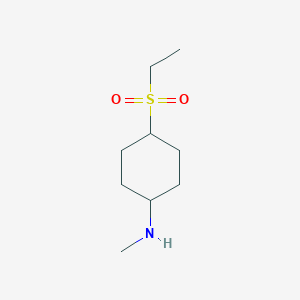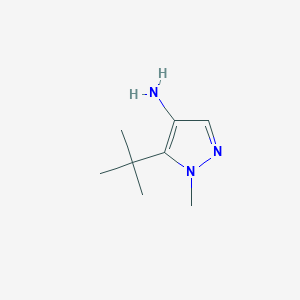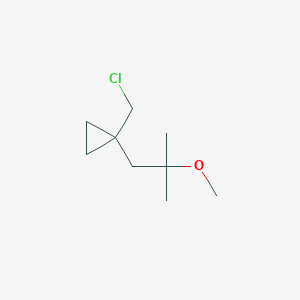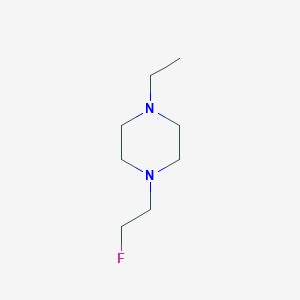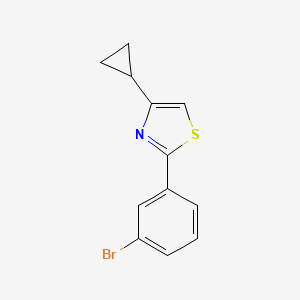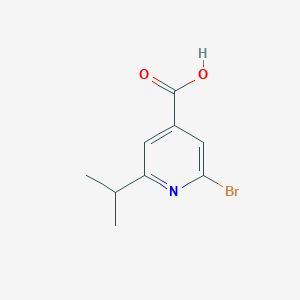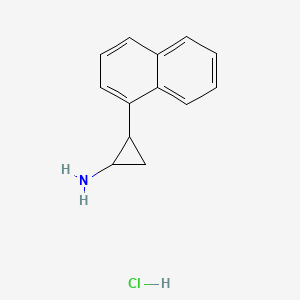![molecular formula C7H10F2N4 B15254371 2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15254371.png)
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, contributes to its diverse range of applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its rapid reaction times and high yields. Additionally, the use of reusable catalysts, such as silica-coated magnetite copper ferrite nanoparticles, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound. For example, reactions with acrylonitrile derivatives and 1,3-dicarbonyl compounds can yield poly-substituted triazolopyrimidine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and has been shown to destabilize the RT heterodimer by binding at the interface between p51 and p66 RT subunits . These interactions contribute to its diverse biological activities and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use in developing multi-target ligands and receptor probes.
Triazolo-triazine derivatives: These compounds exhibit high energy content and stability, making them useful in energetic materials.
Uniqueness
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a difluoromethyl group and a triazolopyrimidine scaffold. This structural uniqueness contributes to its broad spectrum of biological activities and its potential for diverse scientific applications.
Properties
Molecular Formula |
C7H10F2N4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H10F2N4/c1-4-2-10-7-11-6(5(8)9)12-13(7)3-4/h4-5H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
SUUGFEMZPIDRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


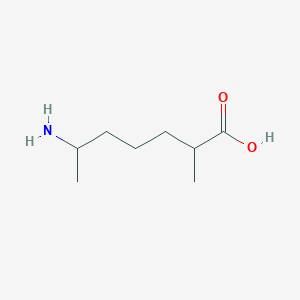


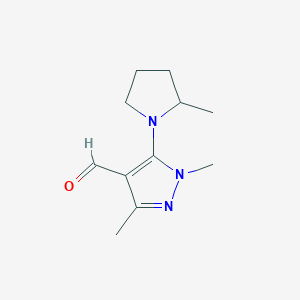

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B15254346.png)
